- Kinetic Isotope Effects in Cycloreversion of Rhenium (V) Diolates, Journal of the American Chemical Society, 2002, 124(15), 3970-3979

Cas no 95537-93-2 (Anisaldehyde-13C)

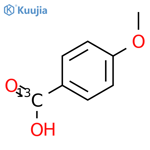

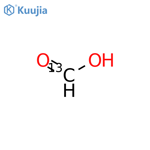

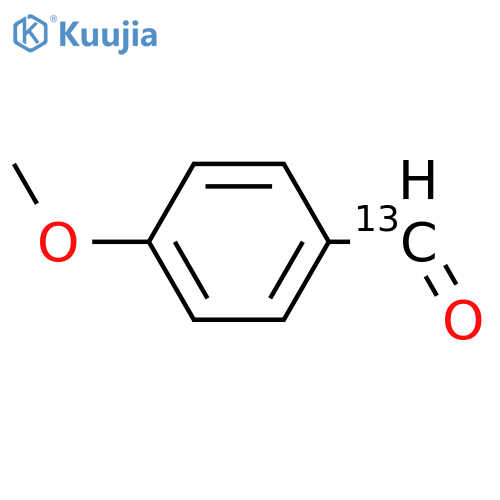

Anisaldehyde-13C structure

Nome del prodotto:Anisaldehyde-13C

Anisaldehyde-13C Proprietà chimiche e fisiche

Nomi e identificatori

-

- ANISALDEHYDE-[7-13C]

- Anisaldehyde-13C

- ANISALDEHYDE-[7-13C],COLOURLESS OIL

- [13C]-p-anisaldehyde

- <7-13C>anisaldehyde

- <formyl-13C>anisaldehyde

- 4-Anisaldehyde-13C

- 4-methoxy-[carbonyl-(13)C]benzaldehyde

- Anisaldehyde 13C

- Anisic Aldehyde-13C

- Aubepine-13C

- Crategine-13C

- Obepin-13C

- p-Anisaldehyde-13C

- p-Anisic Aldehyde-13C

- p-Formylanisole-13C

- p-methoxybenzaldehyde (labelled)

- 4-Methoxybenzaldehyde-formyl-13C (ACI)

- 4-Methoxy(formyl-~13~C)benzaldehyde

- 95537-93-2

- AKOS030255207

- DTXSID30675629

-

- Inchi: 1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6+1

- Chiave InChI: ZRSNZINYAWTAHE-PTQBSOBMSA-N

- Sorrisi: [13CH](C1C=CC(OC)=CC=1)=O

Proprietà calcolate

- Massa esatta: 137.05600

- Massa monoisotopica: 137.056

- Conta atomi isotopi: 1

- Conta donatori di obbligazioni idrogeno: 0

- Conta accettatore di obbligazioni idrogeno: 2

- Conta atomi pesanti: 10

- Conta legami ruotabili: 2

- Complessità: 104

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- Superficie polare topologica: 26.3A^2

- XLogP3: 1.8

Proprietà sperimentali

- Densità: 1.088

- Punto di fusione: N/A

- Indice di rifrazione: 1.547

- Solubilità: Chloroform (Slightly), Methanol (Slightly)

- PSA: 26.30000

- LogP: 1.50770

Anisaldehyde-13C Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | A673202-50mg |

Anisaldehyde-13C |

95537-93-2 | 50mg |

$ 161.00 | 2023-04-19 | ||

| TRC | A673202-500mg |

Anisaldehyde-13C |

95537-93-2 | 500mg |

$ 1206.00 | 2023-04-19 | ||

| A2B Chem LLC | AI04635-50mg |

Anisaldehyde-[7-13C] |

95537-93-2 | 50mg |

$277.00 | 2024-04-19 | ||

| A2B Chem LLC | AI04635-500mg |

Anisaldehyde-[7-13C] |

95537-93-2 | 500mg |

$1292.00 | 2024-04-19 |

Anisaldehyde-13C Metodo di produzione

Synthetic Routes 1

Condizioni di reazione

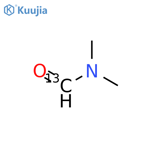

1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron

Riferimento

Synthetic Routes 2

Condizioni di reazione

1.1 Reagents: Magnesium

Riferimento

- Ruthenium-Catalyzed Aromatization of Aromatic Enynes via the 1,2-Migration of Halo and Aryl Groups: A New Process Involving Electrocyclization and Skeletal Rearrangement, Journal of the American Chemical Society, 2003, 125(51), 15762-15763

Synthetic Routes 3

Condizioni di reazione

1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane , Toluene ; 2 h, -78 °C; -78 °C → rt; 4 h, rt

1.2 Reagents: Potassium sodium tartrate ; 30 min, rt

1.2 Reagents: Potassium sodium tartrate ; 30 min, rt

Riferimento

- Nickel-Catalyzed Decarbonylative Alkylidenation of Phthalimides with Trimethylsilyl-Substituted Alkynes, Journal of the American Chemical Society, 2013, 135(37), 13636-13639

Synthetic Routes 4

Condizioni di reazione

1.1 Reagents: Sodium carbonate , Triethylsilane Catalysts: 1,4-Bis(diphenylphosphino)butane , Palladium, bis(acetonitrile)dichloro- Solvents: Dimethylformamide ; 20 bar, rt; 20 h, 20 bar, 100 °C; 100 °C → rt

Riferimento

- Palladium-catalyzed carbonylations of aryl bromides using paraformaldehyde. Synthesis of aldehydes and esters, Angewandte Chemie, 2014, 53(38), 10090-10094

Synthetic Routes 5

Condizioni di reazione

1.1 Reagents: Phosphorus oxychloride

Riferimento

- The Vilsmeier reaction of fully conjugated carbocycles and heterocycles, Organic Reactions (Hoboken, 1997, 49,

Synthetic Routes 6

Condizioni di reazione

1.1 Reagents: Acetic anhydride , Sodium formate Catalysts: Palladium diacetate , CataCXium A Solvents: Dimethylformamide ; 1 h, 30 °C

1.2 Reagents: Triethylamine ; 16 h, 110 °C

1.2 Reagents: Triethylamine ; 16 h, 110 °C

Riferimento

- Convenient Palladium-Catalyzed Reductive Carbonylation of Aryl Bromides Under Gas-Free Conditions, European Journal of Organic Chemistry, 2018, 2018(22), 2780-2783

Anisaldehyde-13C Raw materials

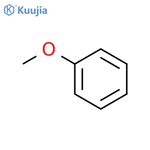

- Anisole

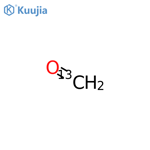

- Formaldehyde-13C (20% by weight in water)

- Formic Acid-13C

- 4-Methoxy-7-13C-benzoic Acid

- N,N-Dimethylformamide-(carbonyl-13C)

Anisaldehyde-13C Preparation Products

Anisaldehyde-13C Letteratura correlata

-

1. Back matter

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

3. Back matter

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

95537-93-2 (Anisaldehyde-13C) Prodotti correlati

- 591-31-1(3-Methoxybenzaldehyde)

- 10031-82-0(4-Ethoxybenzaldehyde)

- 39515-51-0(3-Phenoxybenzaldehyde)

- 67-36-7(4-Phenoxybenzaldehyde)

- 7311-34-4(3,5-Dimethoxybenzaldehyde)

- 62373-80-2(3-(4-Methoxyphenoxy)benzaldehyde)

- 2215-76-1(4-(4-Formylphenoxy)benzaldehyde)

- 123-11-5(p-Methoxybenzaldehyde)

- 158365-55-0(7-methoxynaphthalene-1-carbaldehyde)

- 3453-33-6(6-methoxynaphthalene-2-carbaldehyde)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.

Membro d'oro

CN Fornitore

Reagenti

Nantong Boya Environmental Protection Technology Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

Synrise Material Co. Ltd.

Membro d'oro

CN Fornitore

Grosso